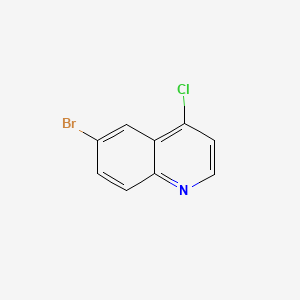

6-Bromo-4-chloroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

6-bromo-4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJILYZMXTLCPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408689 | |

| Record name | 6-Bromo-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65340-70-7 | |

| Record name | 6-Bromo-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloroquinoline

This technical guide provides a comprehensive overview of the primary synthetic pathways for 6-bromo-4-chloroquinoline, a key intermediate in the development of various pharmaceutical compounds.[1] The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly as a scaffold for kinase inhibitors and other therapeutic agents.[1][2] Its substituted quinoline (B57606) core allows for diverse functionalization, making it a valuable precursor in the synthesis of complex bioactive molecules. This guide will focus on the most prevalent and well-documented synthetic methodologies, providing practical details for laboratory application.

Primary Synthesis Pathway: From 4-Bromoaniline (B143363)

The most common and established route to this compound begins with 4-bromoaniline and proceeds through the formation of 6-bromo-4-hydroxyquinoline, which is subsequently chlorinated. This pathway is a variation of the Gould-Jacobs reaction.[1][3]

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound from 4-bromoaniline.

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline

This step involves the condensation of 4-bromoaniline with a malonic acid derivative, followed by thermal cyclization. A common reactant is diethyl ethoxymethylenemalonate.[4][5]

-

Condensation: 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1-1.2 equivalents) are mixed.[4] The mixture is heated, often at temperatures ranging from 40°C in a solvent like methanol (B129727) to 130°C neat, for 2 to 48 hours.[4][6]

-

Cyclization: The intermediate formed, diethyl 2-[(4-bromoanilino)methylidene]malonate, is then cyclized in a high-boiling solvent such as diphenyl ether.[3][7] The reaction mixture is heated to temperatures around 210-250°C for 10-15 minutes.[3][8]

-

Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent like n-hexane or petroleum ether to precipitate the product.[6][7] The solid is collected by filtration, washed, and dried to yield 6-bromo-4-hydroxyquinoline.

Step 2: Chlorination of 6-Bromo-4-hydroxyquinoline

The conversion of the 4-hydroxy group to a chloro group is a critical step, typically achieved using phosphorus oxychloride (POCl₃).[2][3]

-

Reaction Setup: 6-bromo-4-hydroxyquinoline (1 equivalent) is suspended in phosphorus oxychloride (POCl₃, typically 5-10 equivalents).[2][9] A catalytic amount of N,N-dimethylformamide (DMF) can be added.[3][10]

-

Reaction Conditions: The mixture is heated to reflux (approximately 110°C) for 2 to 6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[2][11]

-

Work-up: After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.[2][10] The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate or potassium carbonate solution, to a pH of 7-8.[11]

-

Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to afford this compound.[2][11] The product can be further purified by recrystallization or extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane.[3][11]

Alternative Synthesis Approaches

While the Gould-Jacobs-based reaction is prevalent, other methods have been reported. One notable alternative involves the use of ethyl propiolate.

Synthesis from 4-Bromoaniline and Ethyl Propiolate

This three-step method also starts with 4-bromoaniline and offers a high overall yield.[6][7]

Caption: Synthesis of this compound via an ethyl propiolate intermediate.

-

Step 1: Acrylate Formation: 4-bromoaniline is reacted with ethyl propiolate in methanol at 30-50°C.[6]

-

Step 2: Cyclization: The resulting 3-(4-bromoanilino) ethyl acrylate is cyclized in diphenyl ether at 200-220°C to give 6-bromoquinolin-4(1H)-one.[7]

-

Step 3: Chlorination: The final product is obtained by chlorinating 6-bromoquinolin-4(1H)-one with phosphorus oxychloride or phosphorus trichloride (B1173362) in toluene under reflux.[6]

Quantitative Data Summary

The following tables summarize the reported yields for the key synthetic steps.

Table 1: Synthesis of 6-Bromo-4-hydroxyquinoline (or its tautomer)

| Starting Materials | Reaction Conditions | Product | Yield | Reference(s) |

| 4-Bromoaniline, Diethyl ethoxymethylenemalonate | Heat, 403 K, 2h | Diethyl 2-[(4-bromoanilino)methylidene]malonate | 73% | [4] |

| 4-Bromoaniline, Ethyl propiolate | Methanol, 32-48h | 3-(4-bromoanilino) ethyl acrylate | 99-100% | [6] |

| 3-(4-bromoanilino) ethyl acrylate | Diphenyl ether, 200-220°C, 2h | 6-Bromoquinolin-4(1H)-one | 77-80% | [6][7] |

| 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Ether, Reflux, 10 min | 6-Bromoquinolin-4-ol | ~60% | [3][12] |

Table 2: Chlorination to this compound

| Starting Material | Reagents | Reaction Conditions | Yield | Reference(s) |

| 6-Bromo-4-hydroxyquinoline | POCl₃, DMF (cat.) | Reflux, 110°C, 3h | 81% | [3] |

| 6-Bromo-4-hydroxyquinoline | POCl₃, DMF (cat.) | Reflux, 6h | 84% | [11] |

| 6-Bromo-quinolin-4-ol | POCl₃ | Reflux, 6h | 98.5% | [11] |

| 6-Bromoquinolin-4(1H)-one | PCl₃, Toluene | Reflux, 2h | 90-93% | [6] |

| 6-Bromoquinolin-4(1H)-one | POCl₃, Toluene | 115°C, 4h | 32% | [6] |

Conclusion

The synthesis of this compound is well-established, with the pathway involving the chlorination of 6-bromo-4-hydroxyquinoline being the most frequently reported. This route offers reliable and high yields. Alternative methods, such as the one employing ethyl propiolate, also provide efficient access to this important intermediate. The choice of a specific pathway may depend on the availability of starting materials, desired scale, and safety considerations. The detailed protocols and data presented in this guide serve as a valuable resource for the practical synthesis of this compound in a research and development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 7. This compound preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 8. prepchem.com [prepchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloroquinoline is a halogenated quinoline (B57606) derivative that serves as a crucial building block in synthetic organic chemistry.[1][2] Its structural framework is of significant interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of the chloro and bromo substituents. Quinoline derivatives, as a class of heterocyclic compounds, exhibit a broad spectrum of biological activities and are considered privileged scaffolds in drug discovery.[3][4] This document provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and a logical workflow for its characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems, guiding its use in synthesis, and predicting its pharmacokinetic profile.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrClN | [1][5][6] |

| Molecular Weight | 242.50 g/mol | [1][5][6] |

| Appearance | White to light yellow solid | [1][7] |

| Melting Point | 110-115 °C | [1][5] |

| Boiling Point | 314.6 ± 22.0 °C (Predicted) | [1] |

| Density | 1.673 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Toluene | [1] |

| pKa | 2.76 ± 0.16 (Predicted) | [1] |

| InChI Key | KJILYZMXTLCPDQ-UHFFFAOYSA-N | [1][5] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following section details generalized, standard laboratory protocols for measuring the key properties of a solid organic compound like this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of Solubility (Qualitative)

Objective: To assess the solubility of the compound in a specific solvent.

Methodology:

-

Sample and Solvent: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL of Toluene) is added to the test tube.

-

Mixing: The mixture is agitated or vortexed at room temperature for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected. If the solid completely disappears, it is considered soluble. If solid remains, it is classified as partially soluble or insoluble. The process can be repeated with gentle heating to assess temperature effects on solubility.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of the synthesized compound.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired.

-

Data Analysis: The resulting spectrum is analyzed for chemical shifts (δ), integration (number of protons), and coupling constants (J). The observed pattern is compared to the expected structure of this compound to confirm its identity. For example, a reported ¹H NMR spectrum in DMSO-d6 showed the following signals: δ 8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), and 7.82 (d, J = 4.5 Hz, 1H).[1][7]

Workflow and Relationships

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a chemical intermediate like this compound. This process ensures the identity, purity, and key properties of the compound are well-defined before its use in further research and development.

Caption: Synthesis and Characterization Workflow.

References

- 1. This compound CAS#: 65340-70-7 [m.chemicalbook.com]

- 2. This compound | 65340-70-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound| CAS No:65340-70-7|ZaiQi Bio-Tech [chemzq.com]

- 6. This compound | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

6-Bromo-4-chloroquinoline molecular structure and CAS number

An In-depth Technical Guide to 6-Bromo-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry. It details the compound's molecular structure, physicochemical properties, and spectroscopic data. Furthermore, this guide presents detailed experimental protocols for its synthesis and discusses its significant applications in drug discovery and development, particularly as a crucial intermediate in the synthesis of targeted therapeutic agents.

Molecular Structure and Identification

This compound is a disubstituted quinoline (B57606) with a bromine atom at the 6-position and a chlorine atom at the 4-position. Its chemical structure and identification details are fundamental for its application in chemical synthesis.

Chemical Structure:

Caption: Molecular structure of this compound.

| Identifier | Value |

| CAS Number | 65340-70-7[1][2][3][4] |

| Molecular Formula | C₉H₅BrClN[1][3][5][6][7] |

| Molecular Weight | 242.50 g/mol [1][3][6][7] |

| IUPAC Name | This compound[5][8] |

| InChI | InChI=1S/C9H5BrClN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H[5][6] |

| InChIKey | KJILYZMXTLCPDQ-UHFFFAOYSA-N[5][6] |

| SMILES | C1=CC2=NC=CC(=C2C=C1Br)Cl[8] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Physical State | Solid[2][6] | Tokyo Chemical Industry[2], Sigma-Aldrich[6] |

| Appearance | Light yellow to white solid | ChemicalBook[5], Wang et al.[2] |

| Melting Point | 111.0 to 115.0 °C[2][4][9] | Tokyo Chemical Industry[2][9], ZaiQi Bio-Tech[4] |

| Boiling Point | 314.6±22.0 °C (Predicted) | ChemicalBook[7] |

| Density | 1.673±0.06 g/cm³ (Predicted) | ChemicalBook[7] |

| Solubility | Soluble in Toluene | ChemicalBook[7], Tokyo Chemical Industry[9] |

| Storage | Room Temperature, keep in a dark and dry place[2][7] | Tokyo Chemical Industry[2], ChemicalBook[7] |

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of this compound. Below are the key spectral data points found in the literature.

| ¹H NMR (500 MHz, DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| 8.87 (d, J = 4.5 Hz, 1H) | Ar-H |

| 8.32 (d, J = 2.0 Hz, 1H) | Ar-H |

| 8.03 (d, J = 9.0 Hz, 1H) | Ar-H |

| 7.99 (dd, J = 9.0, 2.0 Hz, 1H) | Ar-H |

| 7.82 (d, J = 4.5 Hz, 1H) | Ar-H |

| Source: ChemicalBook[5][7][10] |

| Mass Spectrometry | |

| Technique | m/z |

| ESI-MS | 242 [M+H]⁺ |

| EI-HRMS | Calculated for C₉H₅BrClN (M⁺): 240.9294, Found: 240.9297 |

| Source: ChemicalBook[5] |

Synthesis and Experimental Protocols

This compound is typically synthesized from 6-bromo-4-hydroxyquinoline. The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362).[5][11] The precursor, 6-bromo-4-hydroxyquinoline, can be prepared from 4-bromoaniline (B143363) through a cyclization reaction.[2]

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound from 6-Bromo-4-hydroxyquinoline

This protocol is based on established literature procedures.[2][5]

Materials:

-

6-bromo-4-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)

-

N,N-dimethylformamide (DMF)

-

Ice water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add 6-bromo-4-hydroxyquinoline (1 equivalent).

-

Add phosphorus oxychloride (e.g., ~7.5 equivalents) or phosphorus trichloride (e.g., ~1.5 equivalents).[5]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 3-6 hours.[2][5] Monitor the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing ice water with vigorous stirring.

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to obtain this compound as a solid.[5]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[3][7] Its primary application is in the development of kinase inhibitors, which are a major class of targeted cancer therapies.[1]

The quinoline scaffold is a privileged structure in medicinal chemistry, and the chloro group at the 4-position is readily displaced by nucleophiles, such as primary amines. This allows for the facile introduction of various side chains to explore structure-activity relationships (SAR). The bromo group at the 6-position can be utilized for further modifications via cross-coupling reactions or can contribute to the binding affinity and pharmacokinetic properties of the final compound.[1]

A notable application of this compound is as a key intermediate in the synthesis of Omipalisib (GSK2126458) , a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound| CAS No:65340-70-7|ZaiQi Bio-Tech [chemzq.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound CAS#: 65340-70-7 [m.chemicalbook.com]

- 8. This compound | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 65340-70-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound | 65340-70-7 [chemicalbook.com]

- 11. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 12. This compound preparation method - Eureka | Patsnap [eureka.patsnap.com]

6-Bromo-4-chloroquinoline Derivatives: A Technical Guide for Drug Discovery and Development

Introduction

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among the numerous quinoline derivatives, 6-bromo-4-chloroquinoline serves as a pivotal intermediate and a versatile building block for the synthesis of novel, biologically active molecules.[3][4] Its structure, featuring a reactive chlorine atom at the 4-position and a bromine atom at the 6-position, provides a strategic framework for developing targeted therapeutic agents. The 4-chloro group is readily displaced by various nucleophiles, enabling the creation of diverse libraries of 4-substituted derivatives.[5] This technical guide provides a comprehensive review of the synthesis, reactivity, and biological activities of this compound derivatives, with a focus on their potential in anticancer drug discovery.

Synthesis of this compound and Derivatives

The synthesis of the this compound core typically involves a multi-step process starting from readily available precursors like 4-bromoaniline (B143363). The general approach involves the construction of the quinoline ring system, followed by chlorination at the C-4 position.

General Synthesis Workflow

A common synthetic route begins with the reaction of 4-bromoaniline with reagents like ethyl propiolate or meldrum's acid and triethyl orthoformate to form an intermediate, which is then cyclized at high temperatures to yield 6-bromoquinolin-4-ol (B142416) (also known as 6-bromo-4-hydroxyquinoline).[6][7][8] This intermediate is subsequently chlorinated, most commonly using phosphorus oxychloride (POCl₃), to produce the target compound, this compound.[6][7][9]

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 6-Bromoquinolin-4-ol [6][7]

-

To a round bottom flask, add 6-bromo-4-hydroxyquinoline (1 equivalent).

-

Add phosphorus oxychloride (POCl₃) (approx. 10-15 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 110-115 °C) and stir for 3-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Slowly pour the remaining residue into a beaker containing ice water with constant stirring.

-

Neutralize the mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate or potassium carbonate.

-

The resulting solid precipitate is collected by filtration and washed thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., n-heptane) or by column chromatography to yield this compound as a solid.[6][9]

Protocol 2: Synthesis of 4-Anilino-6-bromoquinoline-3-carbonitrile Derivatives [5]

-

Dissolve This compound-3-carbonitrile (B1290487) (1 equivalent) and the desired substituted aniline (B41778) (e.g., 2,4-dichloro-5-methoxyaniline) (1.1 equivalents) in isopropanol (B130326).

-

Add a catalytic amount of hydrochloric acid (HCl).

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Cool the mixture to room temperature, allowing the product to precipitate.

-

Collect the solid by filtration, wash sequentially with cold isopropanol and diethyl ether.

-

Dry the final product under a vacuum.

Chemical Reactivity

The chemical reactivity of this compound derivatives is dominated by the susceptibility of the C4-position to nucleophilic aromatic substitution (SNAr).[10] The presence of electron-withdrawing groups on the quinoline ring system can significantly enhance this reactivity.

For instance, in this compound-3-carbonitrile, the potent electron-withdrawing cyano group at the C3-position (ortho to the chlorine) strongly activates the C4-position for nucleophilic attack.[10] This activation facilitates the displacement of the chloride ion by a wide range of N, O, and S nucleophiles under relatively mild conditions, making it an ideal scaffold for generating diverse derivatives.[5][10] The bromine atom at the 6-position is less reactive towards SNAr but can be utilized for further structural modifications through palladium-catalyzed cross-coupling reactions.[5]

Caption: SNAr mechanism on an activated this compound scaffold.

Biological Activities

While direct biological data for many specific this compound derivatives is limited in publicly available literature, extensive research on structurally analogous compounds, particularly 6-bromo-quinazolines, provides significant insight into their therapeutic potential.[11][12]

Anticancer Activity

The most prominent biological activity reported for this class of compounds is anticancer cytotoxicity.[11][13] The mechanism of action often involves the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that are frequently dysregulated in cancer.[5][14]

1. Mechanism of Action: Kinase Inhibition

Derivatives of the quinoline and the structurally similar quinazoline (B50416) scaffold are known to function as ATP-competitive kinase inhibitors.[5][15] They target key signaling pathways that control cell proliferation, survival, and angiogenesis. Two of the most relevant pathways are:

-

EGFR Signaling Pathway : The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[12] Several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib (B232), are approved EGFR inhibitors.[14][16] 6-bromo-quinazoline derivatives are hypothesized to act similarly by blocking EGFR activation.[12][13]

Caption: Inhibition of the EGFR signaling pathway by quinoline/quinazoline derivatives.

-

PI3K/Akt/mTOR Signaling Pathway : This pathway is a central regulator of cell growth and survival and is hyperactivated in many cancers.[17] The core structure of this compound is found in Omipalisib (GSK2126458), a potent inhibitor of PI3K and mTOR.[8] This suggests that novel derivatives could also target components of this critical pathway.[14][15]

Caption: Potential inhibition points for quinoline derivatives in the PI3K/Akt/mTOR pathway.

2. Quantitative Cytotoxicity Data

Studies on 6-bromo-2,3-disubstituted quinazolin-4(3H)-one derivatives, which are close structural analogs, have demonstrated significant cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) [Mean ± SD] | Reference Drug | IC₅₀ (µM) [Mean ± SD] | Source |

| 8a | 2-thiol with aliphatic linker | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | 21.10 ± 1.05 | [13][16] |

| 8a | 2-thiol with aliphatic linker | SW480 (Colorectal) | 17.85 ± 0.92 | Erlotinib | 17.50 ± 1.27 | [13][16] |

| 8a | 2-thiol with aliphatic linker | MRC-5 (Normal) | 84.20 ± 1.72 | Erlotinib | >100 | [13][16] |

Notably, compound 8a showed better potency than the established drug erlotinib against the MCF-7 cell line and demonstrated selectivity for cancer cells over normal cells.[13][16]

3. Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [13]

-

Cell Seeding : Seed cancer cells (e.g., MCF-7, SW480) and normal cells (e.g., MRC-5) in 96-well plates at a density of 5 × 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Treat the cells with various concentrations of the test compounds (e.g., 6-bromo-quinoline derivatives) and incubate for an additional 48 hours.

-

MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization : Carefully remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimalarial and Antimicrobial Activities

The 4-aminoquinoline (B48711) scaffold is famous for its use in antimalarial drugs like chloroquine.[18][19] Research into new 4-aminoquinoline derivatives is ongoing to combat drug-resistant malaria parasite strains.[18][20] While specific studies on this compound for antimalarial activity are not prominent, the core structure suggests it is a promising starting point for the development of new antimalarial agents.[19]

Furthermore, various quinoline and quinazolinone derivatives have been reported to possess antibacterial properties.[2][21] For example, some 6-bromo-quinazoline derivatives have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli.[21] The presence of halogen atoms like bromine and chlorine can significantly influence the antimicrobial properties of heterocyclic compounds.[22][23]

Conclusion

This compound and its derivatives represent a valuable and promising class of heterocyclic compounds for drug discovery. The synthetic accessibility and versatile reactivity of the scaffold allow for the creation of diverse molecular libraries. The current body of literature, particularly through the study of structurally related analogs, strongly indicates a high potential for these compounds as anticancer agents, primarily through the inhibition of key protein kinases in oncogenic signaling pathways. While further direct investigation is needed to fully elucidate the therapeutic potential of specific this compound derivatives, the existing data provides a solid foundation and a compelling rationale for their continued exploration in medicinal chemistry and oncology research.

References

- 1. This compound-3-carboxamide|CAS 1374868-94-6 [benchchem.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. This compound preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mediresonline.org [mediresonline.org]

- 22. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Backbone of Targeted Therapeutics: A Technical Guide to the Mechanism of Action of 6-Bromo-4-chloroquinoline Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloroquinoline serves as a pivotal heterocyclic scaffold in the landscape of medicinal chemistry. While direct biological activity of this compound itself is not extensively documented, its true significance lies in its role as a versatile precursor for the synthesis of a multitude of biologically active molecules.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of key derivatives of this compound, which have demonstrated significant potential as potent inhibitors of critical cellular signaling pathways implicated in diseases such as cancer. We will delve into the specific molecular targets, the modulation of signaling cascades, and the quantitative measures of their biological activity. This document also furnishes detailed experimental protocols and visual representations of pertinent signaling pathways and experimental workflows to support further research and development in this promising area.

Introduction: this compound as a Privileged Scaffold

This compound is a halogenated quinoline (B57606) that provides a robust and adaptable framework for the design of targeted therapeutic agents.[4] Its chemical architecture, featuring a reactive chloro group at the 4-position and a bromine atom at the 6-position, allows for strategic molecular modifications. The 4-chloro group is readily displaced by nucleophiles, enabling the introduction of a diverse array of functional groups, while the 6-bromo position offers opportunities for further derivatization through cross-coupling reactions.[5] This inherent chemical versatility has positioned this compound as a cornerstone for the development of potent kinase inhibitors.[5]

Mechanism of Action: Targeting Key Signaling Pathways

Derivatives of this compound have been a focal point of research in oncology and inflammation due to their ability to inhibit key enzymes involved in cellular signaling.[6] The primary mechanism of action for many of these derivatives is the competitive inhibition of ATP-binding sites on protein kinases, which are crucial regulators of cell proliferation, survival, and migration.[5]

Inhibition of Src Kinase

One of the prominent targets for derivatives of this compound is the non-receptor tyrosine kinase, Src.[5] Src kinase is a central node in various signaling pathways that control cell growth and adhesion. Its aberrant activation is a common feature in many cancers.

Signaling Pathway

// Nodes RTK [label="Growth Factor Receptors\n(e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nDerivative", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> Src [label="Activation"]; Integrins -> Src; Src -> Ras; Src -> PI3K; Ras -> RAF -> MEK -> ERK -> Proliferation; PI3K -> Akt -> mTOR -> Proliferation; Inhibitor -> Src [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } dot Caption: Simplified Src Kinase Signaling Pathway.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The quinoline and quinazolinone scaffolds, often derived from this compound, are well-established pharmacophores for the inhibition of the Epidermal Growth Factor Receptor (EGFR).[6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/MAPK pathways, leading to cell proliferation.[7]

Signaling Pathway

// Nodes EGF [label="EGF", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\nand Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Quinoline/Quinazoline (B50416)\nDerivative", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binding & Dimerization"]; EGFR -> PI3K [label="Activation"]; PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation; Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition of\nATP-binding site"]; } dot Caption: EGFR Signaling Pathway and Inhibition.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Derivatives of this compound have been investigated for their potential to inhibit key components of this pathway, such as PI3K and mTOR.[3][7]

Signaling Pathway

// Nodes GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Quinoline/Quinazoline\nDerivative", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> PI3K; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> Akt [label="Activation"]; Akt -> mTORC1; mTORC1 -> CellGrowth; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } dot Caption: PI3K/Akt/mTOR Pathway Inhibition.

Quantitative Data on Biological Activity

The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against specific kinases or cancer cell lines. The following tables summarize representative data for structurally related compounds.

Table 1: In Vitro Inhibitory Activity of a Representative 6-bromo-quinazoline-4(3H)-one Derivative ("Compound 8a") against Cancer Cell Lines [8][9]

| Compound | Cell Line | IC50 (µM) |

| Compound 8a | MCF-7 (Breast Adenocarcinoma) | 15.85 ± 3.32 |

| SW480 (Colorectal Adenocarcinoma) | 17.85 ± 0.92 | |

| MRC-5 (Normal Lung Fibroblast) | 84.20 ± 1.72 | |

| Erlotinib | MCF-7 (Breast Adenocarcinoma) | Significantly lower potency than 8a |

| Cisplatin | MCF-7 (Breast Adenocarcinoma) | - |

| SW480 (Colorectal Adenocarcinoma) | - | |

| Doxorubicin | MCF-7 (Breast Adenocarcinoma) | - |

| SW480 (Colorectal Adenocarcinoma) | - |

Table 2: Anticancer Activity of Selected Quinoline Derivatives [7]

| Compound | Cell Line | IC50 (µM) |

| Chloroquine (B1663885) | Human Breast Cancer | - |

| 4-Aminoquinoline Derivative 1 | Human Breast Cancer | More potent than Chloroquine |

| 4-Aminoquinoline Derivative 2 | Human Breast Cancer | More potent than Chloroquine |

Note: Specific IC50 values for the generic "4-Aminoquinoline Derivatives" were not provided in the source material, but their potency relative to chloroquine was highlighted.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

Synthesis of a 4-Anilino-quinoline-3-carbonitrile Derivative[5]

Objective: To synthesize a 4-anilino-quinoline-3-carbonitrile derivative from This compound-3-carbonitrile (B1290487).

Materials:

-

This compound-3-carbonitrile

-

Isopropanol

-

Hydrochloric acid (catalytic amount)

-

Diethyl ether

Procedure:

-

Dissolve this compound-3-carbonitrile (1 equivalent) and 2,4-dichloro-5-methoxyaniline (1.1 equivalents) in isopropanol.

-

Add a catalytic amount of hydrochloric acid (HCl).

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Cool the mixture to room temperature.

-

Collect the resulting solid by filtration.

-

Wash the solid with cold isopropanol, followed by diethyl ether.

-

Dry the product under vacuum to yield the final compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)[5]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

-

Test compound (dissolved in DMSO)

-

Kinase and its specific substrate

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plate

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Ensure the final DMSO concentration is constant (e.g., 1%).

-

Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (for control wells). b. Add 2.5 µL of a solution containing the kinase and its substrate in kinase assay buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. d. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. d. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental Workflow

// Nodes Start [label="Start with Scaffold:\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesis of\nDerivative Library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="In Vitro Kinase\nInhibition Screening", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_ID [label="Hit Identification\n(IC50 Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy\nand Toxicity Studies", fillcolor="#FBBC05", fontcolor="#202124"]; Candidate [label="Preclinical Candidate\nSelection", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis; Synthesis -> Screening; Screening -> Hit_ID; Hit_ID -> SAR; SAR -> Synthesis [style=dashed, label="Iterative Design"]; SAR -> Lead_Opt; Lead_Opt -> In_Vivo; In_Vivo -> Candidate; } dot Caption: Kinase Inhibitor Development Workflow.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its derivatives are at the forefront of targeted therapy research. The ability of these compounds to potently and selectively inhibit key protein kinases, such as Src and EGFR, and modulate critical signaling pathways like the PI3K/Akt/mTOR cascade, underscores the therapeutic potential of this chemical class. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the capabilities of this compound-based compounds in the ongoing quest for novel and effective treatments for cancer and other diseases. Future investigations should continue to focus on elucidating the precise molecular interactions of these derivatives with their targets and optimizing their pharmacokinetic and pharmacodynamic properties to translate their in vitro potency into clinical success.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 6-Bromo-4-chloroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-4-chloroquinoline, a significant intermediate in the synthesis of various biologically active compounds. The unequivocal structural confirmation of such molecules is paramount in the fields of medicinal chemistry and materials science. This document outlines the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for these analyses, and a visual representation of the general spectroscopic workflow.

Spectroscopic Data

The structural characterization of this compound relies on a combination of spectroscopic techniques. The following sections present the available quantitative data in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within a molecule. The following data was reported for this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.87 | Doublet (d) | 4.5 | H-2 |

| 8.32 | Doublet (d) | 2.0 | H-5 |

| 8.03 | Doublet (d) | 9.0 | H-8 |

| 7.99 | Doublet of Doublets (dd) | 9.0, 2.0 | H-7 |

| 7.82 | Doublet (d) | 4.5 | H-3 |

¹³C NMR (Carbon-13 NMR) Data

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound.

| Ion/Fragment | Calculated m/z | Observed m/z | Method |

| [M]⁺ (C₉H₅BrClN) | 240.9294 | 240.9297 | EI-HRMS |

| [M+H]⁺ | - | 242 | ESI-MS |

The high-resolution mass spectrometry (HRMS) data provides a highly accurate mass measurement, confirming the elemental composition of the molecule.[1] The electrospray ionization (ESI) data shows the protonated molecule.[1] The exact mass is also reported as 240.92939 Da.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for quinoline (B57606) derivatives and can be adapted for this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[1]

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition:

-

Electrospray Ionization (ESI): The sample solution is introduced into the ESI source where it is nebulized and ionized to form gaseous ions. The mass analyzer then separates the ions based on their mass-to-charge ratio.

-

Electron Ionization (EI): This technique is often used for high-resolution mass spectrometry (HRMS). The sample is introduced into the ion source where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any characteristic fragmentation patterns, which can provide further structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and final structural confirmation.

References

Potential Biological Activities of 6-Bromo-4-chloroquinoline: A Technical Guide for Drug Discovery Professionals

Introduction

6-Bromo-4-chloroquinoline is a halogenated quinoline (B57606) derivative that serves as a pivotal intermediate in the synthesis of a diverse array of biologically active compounds. While direct pharmacological data on this compound itself is limited, its strategic importance lies in its utility as a scaffold for developing novel therapeutic agents. The quinoline core is a well-established pharmacophore present in numerous approved drugs, and the bromo and chloro substituents on this particular derivative offer versatile handles for chemical modification, enabling the exploration of structure-activity relationships. This technical guide provides a comprehensive overview of the potential biological activities of compounds derived from this compound, with a focus on their applications in oncology and antimicrobial research. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to design and synthesize new chemical entities with therapeutic potential.

Anticancer Activity: Kinase Inhibition

The most prominent biological activity associated with derivatives of this compound is their potential as anticancer agents, primarily through the inhibition of protein kinases.[1][2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-chloro position of this compound is readily displaced by nucleophiles, such as anilines, to generate 4-anilinoquinoline derivatives, a class of compounds known to be potent kinase inhibitors.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of this compound have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4] The quinoline scaffold is a known pharmacophore for EGFR inhibitors, where the compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling pathways that promote cell proliferation and survival.[3]

Src Kinase Inhibition

The 4-anilino-3-quinolinecarbonitrile scaffold, which can be synthesized from this compound-3-carbonitrile, has been identified as a privileged structure for targeting Src kinase.[1] Variations of substituents on the 4-anilino group and at other positions on the quinoline ring have led to the discovery of potent and selective Src kinase inhibitors.[1]

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is another critical pathway in cancer cell growth and survival that has been targeted by quinoline-based compounds. This compound is an important intermediate in the synthesis of Omipalisib (GSK2126458), a highly selective and potent inhibitor of PI3K and mTOR.[5][6]

Signaling Pathway: EGFR Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 6. This compound preparation method - Eureka | Patsnap [eureka.patsnap.com]

6-Bromo-4-chloroquinoline: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and applications of 6-bromo-4-chloroquinoline, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This document provides a thorough overview of its chemical properties, detailed experimental protocols for its preparation and key transformations, and a summary of its utility in the development of biologically active compounds.

Core Chemical Properties

This compound is a dihalogenated quinoline (B57606) derivative that serves as a versatile scaffold for the synthesis of a wide array of more complex molecules.[1][2][3] Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position and a bromine atom at the 6-position, allows for selective and sequential functionalization.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅BrClN | [1][2][3] |

| Molecular Weight | 242.50 g/mol | [1][2][3] |

| CAS Number | 65340-70-7 | [3] |

| Appearance | Light yellow to yellow powder/solid | [4] |

| Melting Point | 111.0 to 115.0 °C | [5] |

| Boiling Point | 314.6 ± 22.0 °C (Predicted) | [1] |

| Solubility | Soluble in Toluene | [1] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

| Technique | Data | Reference(s) |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), 7.82 (d, J = 4.5 Hz, 1H) | [4] |

| Mass Spectrometry (ESI-MS) | m/z = 242 [M + H]⁺ | [4] |

| High-Resolution Mass Spectrometry (EI-HRMS) | m/z calculated for C₉H₅BrClN (M⁺): 240.9294, found: 240.9297 | [4] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the chlorination of 6-bromoquinolin-4-ol (B142416) using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃).[2][4][6] An alternative multi-step synthesis starting from 4-bromoaniline (B143363) has also been reported with a high overall yield.[7][8]

Caption: Synthetic routes to this compound.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference(s) |

| 6-Bromoquinolin-4-ol | POCl₃, DMF (cat.) | - | Reflux (110 °C) | 3 h | 81% | [2][6] |

| 6-Bromoquinolin-4-ol | PCl₃, DMF | - | Reflux | 6 h | 84% | [4] |

| 6-Bromoquinolin-4-ol | POCl₃ | - | Reflux | 6 h | 98.5% | [4] |

| 4-Bromoaniline | 1. Ethyl propiolate2. Diphenyl ether3. PCl₃ | 1. Methanol2. -3. Toluene | 1. 40 °C2. 200 °C3. Reflux | 1. 48 h2. 2 h3. 2 h | >70% (overall) | [7] |

Experimental Protocol: Synthesis from 6-Bromoquinolin-4-ol

-

To 6-bromoquinolin-4-ol (2.023 g, 0.009 mol), add phosphorus oxychloride (POCl₃, 25 mL) dropwise.[2][6]

-

Add two drops of N,N-dimethylformamide (DMF) to the mixture.[2][6]

-

Stir the mixture for 5 minutes at room temperature, then heat to reflux at 110 °C for 3 hours.[2][6]

-

After cooling, most of the POCl₃ is removed by distillation under reduced pressure.[2][6]

-

The remaining residue is slowly poured into ice water with stirring for 30 minutes.[2][6]

-

The solution's pH is adjusted to 5-6 with a saturated NaHCO₃ solution.[2][6]

-

The aqueous layer is extracted with dichloromethane. The combined organic layers are washed twice with water, dried over anhydrous sodium sulfate, and filtered.[2][6]

-

The solvent is removed by distillation to afford this compound as a yellowish product (1.779 g, 81% yield).[2][6]

Reactivity and Functionalization

The two halogen substituents on the quinoline core exhibit distinct reactivity, enabling selective functionalization. The C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SₙAr), while the C6-bromo position is more reactive in palladium-catalyzed cross-coupling reactions.[9]

References

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]

- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Bromo-4-chloroquinoline: Commercial Availability, Purity, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloroquinoline is a critical heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor, Omipalisib (GSK2126458). This technical guide provides an in-depth overview of its commercial availability, typical purity profiles, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers and drug development professionals in sourcing, handling, and utilizing this important compound.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound can vary, and it is crucial for researchers to select a grade appropriate for their specific application. Higher purity is often required for applications in late-stage drug development and for use as an analytical standard, while lower purity grades may be suitable for early-stage discovery and process optimization.

Below is a summary of representative commercial sources and their stated purities. It is important to note that while some suppliers provide detailed analytical data, others may not, and independent verification of purity is often recommended.

| Supplier | Product Number | Stated Purity | Analytical Method |

| Tokyo Chemical Industry (TCI) | B5166 | >98.0% | GC |

| MedchemExpress | HY-75144 | 99.95% | Not specified |

| ZaiQi Bio-Tech | --- | 98% | Not specified |

| Chemsavers | 218805-1G | 97% | Not specified |

| Sigma-Aldrich | AldrichCPR | Not specified | Buyer assumes responsibility to confirm purity |

Experimental Protocols

This section details two common synthetic routes to this compound, starting from either 6-bromo-4-hydroxyquinoline or 4-bromoaniline (B143363) and ethyl propiolate.

Synthesis from 6-Bromo-4-hydroxyquinoline

This method involves the chlorination of 6-bromo-4-hydroxyquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃).

2.1.1. Materials and Reagents:

-

6-Bromo-4-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene (optional, as solvent)

-

Ice

-

Saturated aqueous sodium bicarbonate solution or solid potassium carbonate

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Deionized water

2.1.2. Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-4-hydroxyquinoline (1 equivalent).

-

Add phosphorus oxychloride (or phosphorus trichloride) in excess (e.g., 10-15 equivalents or as the solvent).[1][2]

-

Add a catalytic amount of N,N-dimethylformamide (e.g., 0.05 equivalents).[1][2]

-

Heat the reaction mixture to reflux (approximately 110-115°C) and stir for 3-6 hours.[1][2][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.[1][2]

-

Neutralize the acidic solution to a pH of approximately 8 by the slow addition of a saturated aqueous sodium bicarbonate solution or solid potassium carbonate.[1]

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., heptane) or by extraction. For extraction, transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound.

Caption: Synthesis workflow for this compound.

Synthesis from 4-Bromoaniline and Ethyl Propiolate

This three-step synthesis involves the formation of an acrylate (B77674) intermediate, followed by cyclization and chlorination.[3][4]

2.2.1. Materials and Reagents:

-

4-Bromoaniline

-

Ethyl propiolate

-

Diphenyl ether

-

Petroleum ether

-

Phosphorus trichloride (PCl₃)

-

Toluene

-

Ether

2.2.2. Procedure:

Step 1: Synthesis of 3-(4-bromoanilino) ethyl acrylate

-

In a three-necked flask under a nitrogen atmosphere, dissolve 4-bromoaniline (1 equivalent) in methanol.

-

Add ethyl propiolate (1 to 1.5 equivalents) to the solution with stirring.[3][4]

-

Heat the mixture to 40-50°C and stir for 32-48 hours.[3][4] Monitor the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure to obtain the crude 3-(4-bromoanilino) ethyl acrylate, which can be used directly in the next step.

Step 2: Synthesis of 6-bromoquinolin-4(1H)-one

-

In a separate three-necked flask, heat diphenyl ether to 200-220°C.

-

Dissolve the crude 3-(4-bromoanilino) ethyl acrylate in a minimal amount of diphenyl ether and add it dropwise to the hot diphenyl ether.

-

Stir the reaction mixture at this temperature for 2-10 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into petroleum ether.

-

Allow the mixture to stand, then collect the precipitate by filtration.

-

Wash the filter cake with ethyl acetate and dry to obtain 6-bromoquinolin-4(1H)-one.

Step 3: Synthesis of this compound

-

In a three-necked flask, add 6-bromoquinolin-4(1H)-one (1 equivalent), toluene, and phosphorus trichloride (2-4 equivalents).

-

Heat the mixture to reflux and stir for 2 hours.

-

After cooling, remove the solvent and excess PCl₃ under reduced pressure.

-

Treat the solid residue with ether, filter, and dry to obtain this compound.

Purity Analysis Methodologies

Accurate determination of purity is essential for the application of this compound in research and development. The following are recommended analytical techniques for purity assessment.

Gas Chromatography (GC)

GC is a suitable method for the analysis of the relatively volatile and thermally stable this compound.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250-280°C.

-

Detector Temperature: 280-300°C.

-

Oven Temperature Program:

-

Initial temperature: 100-150°C, hold for 1-2 minutes.

-

Ramp: Increase to 250-280°C at a rate of 10-20°C/min.

-

Final hold: 5-10 minutes.

-

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., acetone, ethyl acetate, or toluene) to a concentration of approximately 1 mg/mL.

-

Analysis: Inject 1 µL of the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of non-volatile compounds.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or by Diode Array Detector (DAD) to assess peak purity.

-

Sample Preparation: Prepare a sample solution of approximately 0.5-1.0 mg/mL in the mobile phase or a compatible solvent.

-

Analysis: Inject 10-20 µL of the sample solution. Purity is calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for the structural confirmation and purity assessment of this compound. The presence of impurities can be detected by characteristic signals that do not correspond to the main compound.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the quinoline (B57606) ring system. Integration of these signals can be used to quantify impurities if their structures and proton counts are known.

-

¹³C NMR: The spectrum will show the expected number of carbon signals for the molecule. The presence of additional signals may indicate impurities.

Application in Drug Discovery: Role in Omipalisib Synthesis

This compound is a crucial intermediate for the synthesis of Omipalisib (GSK2126458), a dual inhibitor of PI3K and mTOR kinases. The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Omipalisib.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant to the skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and indispensable intermediate for the synthesis of targeted therapeutics like Omipalisib. A thorough understanding of its purity, synthetic routes, and analytical methodologies is paramount for its effective use in research and drug development. This guide provides a comprehensive resource to aid scientists in their work with this important compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 4. This compound preparation method - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing 6-bromo-4-chloroquinoline as a key starting material. The focus is on the synthesis of 4-anilinoquinoline derivatives, a class of compounds known for their potent inhibitory activity against various protein kinases implicated in cancer and other diseases.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various aniline (B41778) moieties. The bromine atom at the 6-position offers a handle for further structural modifications through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. This modular approach makes this compound an attractive scaffold for the development of targeted kinase inhibitors.

Targeted Signaling Pathways

Kinase inhibitors derived from this compound have been shown to target several critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The two primary pathways discussed herein are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the Src kinase signaling pathway.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth and differentiation.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers. 4-Anilinoquinoline derivatives can act as ATP-competitive inhibitors of EGFR, blocking the downstream signaling cascade.

Caption: EGFR Signaling Pathway and Inhibition.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and invasion.[4][5] Its overexpression and activation are frequently observed in various cancers, correlating with poor prognosis. 4-Anilinoquinoline-based compounds have been developed as potent inhibitors of Src kinase.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromo-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 6-bromo-4-chloroquinoline. This versatile heterocyclic building block is a cornerstone in the synthesis of a wide array of biologically active compounds, particularly in the development of kinase inhibitors for oncology and novel antimalarial agents.

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and functionalization at the C4-position is frequently crucial for the biological activity of many quinoline-based drugs.[1] The presence of two distinct halogen atoms in this compound offers a unique opportunity for selective, sequential functionalization, making it an invaluable intermediate in drug discovery and organic synthesis.[2][3]

Reaction Selectivity: C4-Cl vs. C6-Br

Nucleophilic aromatic substitution on this compound selectively occurs at the C4-position. This regioselectivity is governed by several factors:

-

Electronic Activation : The nitrogen atom in the quinoline ring is electron-withdrawing, which reduces the electron density at the C2 and C4 positions, making them more electrophilic and susceptible to nucleophilic attack.[1][4]

-

Leaving Group Ability : In SNAr reactions, the general trend for halogen leaving group ability is F > Cl > Br > I.[5] The C4-chloro group is therefore more readily displaced by nucleophiles under SNAr conditions compared to the C6-bromo group.

-

Intermediate Stabilization : The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing quinoline nitrogen effectively stabilizes this intermediate when the attack occurs at the C4 position.[4]

Conversely, for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, the reactivity of the C-X bond is reversed (I > Br > Cl).[2][6] This orthogonal reactivity allows for a robust synthetic strategy: first, an SNAr reaction at the C4-Cl position, followed by a palladium-catalyzed cross-coupling at the C6-Br position to build molecular complexity.[2]

Visualized Reaction Mechanism and Workflow

The following diagrams illustrate the general mechanism of the SNAr reaction and a typical experimental workflow.

Caption: General mechanism for SNAr on this compound.

Caption: General experimental workflow for SNAr reactions.

Comparative Data for SNAr Reactions

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary Amines | Aniline (B41778) | NMP or Ethanol (B145695) | None or Et₃N | 80 - 150 | 4 - 12 | 85 - 95 |

| Secondary Amines | Morpholine | DMSO | K₂CO₃ | 100 - 140 | 6 - 18 | 80 - 90 |